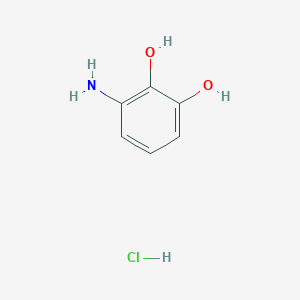

3-Aminobenzene-1,2-diol hydrochloride

Description

Overview of Benzenediol Derivatives in Advanced Organic Chemistry

Benzenediols, also known as dihydroxybenzenes, are a class of aromatic organic compounds characterized by a benzene (B151609) ring substituted with two hydroxyl (-OH) groups. wikipedia.org These phenols are fundamental structures in organic chemistry. wikipedia.org The relative positions of the two hydroxyl groups give rise to three structural isomers, each with distinct properties and applications. wikipedia.orgyoutube.com

The three isomers are:

Catechol (benzene-1,2-diol): The ortho isomer, where the hydroxyl groups are on adjacent carbon atoms. wikipedia.org

Resorcinol (benzene-1,3-diol): The meta isomer, with the hydroxyl groups separated by one carbon atom. wikipedia.orgnih.gov

Hydroquinone (benzene-1,4-diol): The para isomer, where the hydroxyl groups are on opposite sides of the ring. wikipedia.org

These compounds are typically colorless to white solids at room temperature but can darken upon exposure to oxygen. wikipedia.org The hydroxyl groups confer weak acidity to the molecule, similar to other phenols, allowing them to form phenolate (B1203915) ions. wikipedia.org Benzenediol derivatives are crucial intermediates and building blocks in various synthetic pathways, including the Dakin oxidation, where ortho- or para-hydroxylated phenyl aldehydes or ketones react with hydrogen peroxide to form a benzenediol. wikipedia.org Their versatile reactivity makes them essential in the synthesis of pharmaceuticals, polymers, and dyes. nih.gov

| Isomer Position | Trivial Name | IUPAC Name | Chemical Structure |

|---|---|---|---|

| ortho (1,2) | Catechol | Benzene-1,2-diol |  |

| meta (1,3) | Resorcinol | Benzene-1,3-diol |  |

| para (1,4) | Hydroquinone | Benzene-1,4-diol |  |

The Chemical Significance of Vicinal Aminodiols in Synthesis and Molecular Interactions

The term vicinal (abbreviated as vic) describes the arrangement of two functional groups on adjacent carbon atoms (a 1,2-relationship). wikipedia.orgucla.edu A vicinal aminodiol, therefore, features an amino group (-NH₂) and a hydroxyl group (-OH) on neighboring carbons. In the context of an aromatic system like 3-aminobenzene-1,2-diol (B1330042), the amino and hydroxyl groups are attached to adjacent carbons of the benzene ring.

Vicinal amino alcohols are a prevalent structural motif found in a wide array of natural products, pharmaceuticals, and important organic building blocks. researchgate.net This structural element is also a key feature in many chiral ligands and chelating agents. nih.gov The ability of the adjacent amino and hydroxyl groups to participate in hydrogen bonding and coordinate with metal centers makes them crucial for molecular recognition and catalysis.

In medicinal chemistry, the vicinal diamine backbone, a related structure, is present in numerous approved drugs and drug candidates. nih.govnih.gov The synthesis of molecules containing these vicinal functionalities is a significant area of research in organic chemistry, with efforts focused on developing efficient and stereoselective methods. researchgate.netnih.gov The proximity of the nitrogen and oxygen atoms allows for unique reactivity, enabling their use as precursors in the synthesis of various heterocyclic compounds.

Positional Isomerism and its Influence on the Reactivity and Applications of Aminobenzenediols

Positional isomerism occurs when compounds have the same molecular formula but differ in the position of substituent groups on a parent structure, such as a benzene ring. For aminobenzenediols, the specific placement of the amino and two hydroxyl groups significantly alters the molecule's electronic properties, steric environment, and reactivity. rsc.org This, in turn, dictates their potential applications.

For instance, 3-Aminobenzene-1,2-diol hydrochloride is an isomer of other aminobenzenediol hydrochlorides, such as the 4-amino-1,2-diol, 2-amino-1,3-diol, and 4-amino-1,3-diol variants. nih.govsigmaaldrich.com The reactivity of the aromatic ring towards electrophilic substitution is influenced by the combined directing effects of the three substituents. The amino group is a strong activating group, while the hydroxyl groups are also activating. The interplay of their positions determines the regioselectivity of further reactions.

Furthermore, the proximity of the functional groups affects properties like intramolecular hydrogen bonding, which can influence acidity, solubility, and melting point. For example, 4-aminobenzene-1,2-diol (B127442) hydrochloride is noted for its use as a building block in organic synthesis, where it can undergo oxidation to form quinones or be used in substitution reactions. The specific arrangement in this compound (also known as 3-aminocatechol hydrochloride) makes it a useful synthetic intermediate. caymanchem.comchemicalbook.com It has been identified as an intermediate in the degradation of certain dyes. chemicalbook.com

The following table compares several positional isomers of aminobenzenediol hydrochloride, highlighting the differences based on the substituent arrangement.

| Compound Name | CAS Number | Molecular Formula | Substituent Positions |

|---|---|---|---|

| This compound | 51220-97-4 | C₆H₈ClNO₂ | -NH₂ at C3, -OH at C1, C2 |

| 4-Aminobenzene-1,2-diol hydrochloride | 4956-56-3 | C₆H₈ClNO₂ | -NH₂ at C4, -OH at C1, C2 |

| 2-Aminobenzene-1,3-diol hydrochloride | 634-60-6 | C₆H₈ClNO₂ | -NH₂ at C2, -OH at C1, C3 |

| 4-Aminobenzene-1,3-diol hydrochloride | 34781-86-7 | C₆H₈ClNO₂ | -NH₂ at C4, -OH at C1, C3 |

| 5-Aminobenzene-1,3-diol hydrochloride | 6318-56-5 | C₆H₈ClNO₂ | -NH₂ at C5, -OH at C1, C3 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminobenzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWCRPNKAZULNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536142 | |

| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51220-97-4 | |

| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminobenzene 1,2 Diol Hydrochloride

Precursor-Based Synthesis Pathways

The most common approaches to synthesizing 3-Aminobenzene-1,2-diol (B1330042) hydrochloride begin with readily available precursors, primarily focusing on the reduction of nitrobenzene-1,2-diol intermediates and the amination of catechol derivatives.

Reduction Strategies from Nitrobenzene-1,2-diol Intermediates

A principal method for the synthesis of 3-Aminobenzene-1,2-diol hydrochloride involves the reduction of 3-nitrobenzene-1,2-diol (B57710) (also known as 3-nitrocatechol). This transformation is a fundamental process in organic synthesis. beilstein-journals.org The nitro group is reduced to a primary amine, a common strategy for preparing anilines. beilstein-journals.org

The synthesis of the precursor, 3-nitrocatechol, can be achieved by the direct nitration of catechol. For instance, treating a solution of catechol in ether with concentrated nitric acid can yield 3-nitrocatechol. prepchem.com Biocatalytic production of 3-nitrocatechol has also been explored using microorganisms like Pseudomonas putida. nih.gov

The reduction of the nitro group can be accomplished through various methods, including catalytic hydrogenation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.comresearchgate.netresearchgate.net Common catalysts for this transformation include palladium on carbon (Pd/C). For example, 4-nitrocatechol (B145892) dibenzyl ether has been successfully reduced to the corresponding amine using Pd/C and hydrogen gas. patsnap.com While this example illustrates the reduction of a related isomer, the principle is directly applicable to 3-nitrocatechol.

There are two generally accepted pathways for the hydrogenation of nitroarenes: a direct route and a condensation route. researchgate.net The direct pathway involves the formation of nitrosoarene and hydroxylamine (B1172632) intermediates. researchgate.netacs.org The condensation pathway proceeds through the formation of an azoxy compound, which is subsequently reduced. acs.org Recent studies have also explored the use of biocatalysts, such as a carbon black supported NiFe hydrogenase, for the hydrogenation of nitrobenzene (B124822) derivatives under atmospheric pressure, proceeding through an N-phenylhydroxylamine intermediate. nih.gov

Alternative metal-free reduction methods have also been developed. For example, trichlorosilane (B8805176) in the presence of a tertiary amine can effectively reduce aromatic nitro compounds to their corresponding primary amines. beilstein-journals.org Borohydrides, such as sodium borohydride (B1222165) (NaBH4), can also be used, often in combination with transition metals to enhance their reactivity. mdpi.com

Table 1: Comparison of Reduction Methods for Nitroarenes

| Reducing Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| H₂ | Pd/C, Pt/C, NiFe hydrogenase | Common industrial method, can be performed under various pressures. Biocatalytic options are emerging. | google.comresearchgate.netpatsnap.comnih.gov |

| Trichlorosilane (HSiCl₃) | Tertiary amine | Metal-free, mild conditions, wide applicability. | beilstein-journals.org |

| Sodium Borohydride (NaBH₄) | Transition metals/salts | Mild reducing agent, reactivity enhanced by catalysts. | mdpi.com |

Amination Approaches for Catechol Derivatives

Direct amination of catechol or its derivatives presents another synthetic route. However, direct amination of the aromatic ring is often challenging. A more common approach involves introducing a functional group that can be later converted to an amine. For instance, a method for preparing 4-aminocatechol involves a three-step synthesis starting from catechol, which includes protection of the hydroxyl groups, nitration, and subsequent reduction. google.com While this produces a different isomer, similar strategies could be adapted for the synthesis of the 3-amino isomer.

Reductive amination is a powerful tool for forming amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. youtube.com This method could potentially be applied to a suitably functionalized catechol derivative.

Multi-Step Synthetic Sequences and Chemo-Enzymatic Routes

More complex synthetic strategies, including multi-step sequences and chemo-enzymatic routes, offer greater control over the synthesis, particularly when stereochemistry is a factor.

Advanced Protection-Deprotection Strategies in Aminodiol Synthesis

In the synthesis of complex molecules containing multiple reactive functional groups, such as aminodiols, protection and deprotection strategies are crucial. nih.govjocpr.comresearchgate.net The hydroxyl and amino groups of aminobenzenediols have different reactivities and may require temporary masking to prevent unwanted side reactions during synthesis. nih.gov

Common protecting groups for hydroxyl groups include silyl (B83357) ethers, alkyl ethers, and acetals. nih.gov For amines, carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) are frequently used. jocpr.comyoutube.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. jocpr.com

For instance, in the synthesis of 4-aminocatechol, the hydroxyl groups of catechol are first protected as benzyl (B1604629) ethers before the nitration step. patsnap.comgoogle.com This prevents the oxidation of the catechol moiety during nitration. The benzyl groups can then be removed in the final step to yield the free aminocatechol.

Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in multi-step synthesis. jocpr.com

Table 2: Common Protecting Groups in Aminodiol Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amine | tert-butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) | jocpr.comyoutube.com |

| Amine | Benzyloxycarbonyl | Cbz, Z | Catalytic hydrogenation | youtube.com |

| Hydroxyl | Benzyl | Bn | Catalytic hydrogenation | patsnap.comgoogle.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS, TBS | Fluoride ion (e.g., TBAF) | nih.gov |

Stereoselective and Enantioselective Synthesis in Related Aminodiol Systems

While 3-Aminobenzene-1,2-diol is achiral, the principles of stereoselective and enantioselective synthesis are highly relevant in the broader context of aminodiol synthesis, particularly for non-aromatic systems. nih.govacs.orgacs.orgnih.govdiva-portal.org These methods are crucial for the synthesis of biologically active compounds where specific stereoisomers are required.

Chemo-enzymatic methods, which combine chemical and enzymatic steps, have emerged as powerful tools for stereoselective synthesis. For example, a three-component strategy using an aldolase (B8822740) and a reductive aminase has been developed for the stereoselective synthesis of amino-diols and amino-polyols. nih.govacs.org

Catalytic asymmetric methods are also widely used. For example, palladium-catalyzed allylic C-H amination has been employed to produce syn-1,3-amino alcohol motifs with high selectivity. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, pressure, catalyst, and reaction time.

In catalytic hydrogenation, for example, the choice of solvent can significantly impact the reaction rate and selectivity. researchgate.net The temperature and pressure of the hydrogen gas are also critical parameters that need to be carefully controlled. google.com For instance, in the gas-phase hydrogenation of nitrobenzene, the reaction is typically operated at elevated temperatures. google.com

The concentration of reactants and the type of catalyst can also have a profound effect on the outcome of the reaction. In a patented method for synthesizing 3-amino-1,2-propanediol, the reaction temperature, time, and the ratio of reactants are specified to achieve a high yield and purity. google.com Similar optimization would be necessary for the synthesis of this compound.

Furthermore, purification methods such as distillation and chromatography are often employed to isolate the final product in high purity. google.comchemicalbook.com

Scalable Production Methods for this compound

A prevalent and scalable route involves a two-step synthesis: the nitration of catechol to produce an intermediate, 3-nitrocatechol, followed by the catalytic hydrogenation of this intermediate to yield the desired 3-aminobenzene-1,2-diol. The final step is the conversion of the amino-diol to its more stable hydrochloride salt.

Step 1: Nitration of Catechol

The initial step is the electrophilic aromatic substitution reaction where catechol (1,2-dihydroxybenzene) is nitrated to form 3-nitrocatechol. This reaction, however, presents a significant challenge in terms of regioselectivity. Direct nitration of catechol typically yields a mixture of isomers, primarily 3-nitrocatechol and 4-nitrocatechol. prepchem.comgoogle.com

For a process to be considered scalable, maximizing the yield of the desired 3-nitro isomer while minimizing the formation of the 4-nitro isomer and other by-products is crucial. google.com Various nitrating agents and reaction conditions can be employed to influence this selectivity. A common laboratory method involves the slow addition of concentrated nitric acid to a solution of catechol in a solvent like ether at controlled temperatures. prepchem.com The separation of the 3-nitrocatechol from the reaction mixture is a critical downstream processing step, often accomplished through techniques like fractional crystallization or chromatography, leveraging the different physical properties of the isomers. prepchem.com

Step 2: Reduction of 3-Nitrocatechol

The second key step is the reduction of the nitro group of 3-nitrocatechol to an amino group, forming 3-aminobenzene-1,2-diol. For large-scale industrial applications, catalytic hydrogenation is the preferred method due to its efficiency, high yields, and cleaner reaction profile compared to other reduction methods like using metal catalysts in acidic media. google.comnih.gov

This process involves reacting 3-nitrocatechol with hydrogen gas under pressure in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a commonly utilized and effective catalyst for the hydrogenation of nitroarenes. google.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, within a specialized hydrogenation reactor that can handle pressurized hydrogen. google.comresearchgate.net The progress of the reaction is monitored until the consumption of hydrogen ceases, indicating the complete conversion of the nitro-intermediate.

Step 3: Formation of the Hydrochloride Salt

The final stage of the production involves the conversion of the synthesized 3-aminobenzene-1,2-diol into its hydrochloride salt. The free amine is often less stable and more susceptible to oxidation. Converting it to the hydrochloride salt significantly enhances its stability and shelf-life.

This is a straightforward acid-base reaction where the 3-aminobenzene-1,2-diol is treated with hydrochloric acid (HCl). The basic amino group is protonated by the acid, forming the ammonium (B1175870) chloride salt. The resulting this compound can then be isolated as a solid, typically through precipitation and filtration, followed by drying. nih.gov

The following table summarizes the key transformations in a typical scalable production route.

| Step | Reaction | Key Reagents & Catalysts | Typical Conditions | Objective |

|---|---|---|---|---|

| 1 | Nitration | Catechol, Nitric Acid, Sulfuric Acid (optional) | Controlled low temperature, suitable solvent (e.g., ether, acetic acid) | Introduction of a nitro group to form 3-nitrocatechol, followed by isomeric separation. |

| 2 | Catalytic Hydrogenation | 3-Nitrocatechol, Hydrogen Gas (H₂), Palladium on Carbon (Pd/C) | Pressurized H₂ atmosphere, solvent (e.g., ethanol, ethyl acetate), ambient to moderate temperature. | Selective reduction of the nitro group to an amino group to form 3-aminobenzene-1,2-diol. |

| 3 | Salt Formation | 3-Aminobenzene-1,2-diol, Hydrochloric Acid (HCl) | Aqueous or alcoholic solution, followed by precipitation/crystallization. | Conversion to the stable hydrochloride salt for improved handling and storage. |

Chemical Reactivity and Derivatization Strategies of 3 Aminobenzene 1,2 Diol Hydrochloride

Fundamental Reaction Pathways

The inherent chemical nature of 3-aminobenzene-1,2-diol (B1330042) hydrochloride dictates its participation in several fundamental reaction pathways, including substitutions on the aromatic ring and redox transformations involving its functional groups.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 3-aminobenzene-1,2-diol is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three powerful electron-donating groups: one amino (-NH₂) group and two hydroxyl (-OH) groups. wikipedia.org These substituents increase the electron density of the aromatic π-system, making the ring a more potent nucleophile. total-synthesis.com

Both -NH₂ and -OH groups are classified as activating, ortho, para-directing groups. wikipedia.org This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In 3-aminobenzene-1,2-diol, the positions available for substitution are C4, C5, and C6. The directing effects of the three substituents are combined to determine the regioselectivity of the reaction.

The C1-hydroxyl group directs towards C2 (substituted) and C6.

The C2-hydroxyl group directs towards C1 (substituted) and C3 (substituted).

The C3-amino group directs towards C2 (substituted), C4 and C6.

Based on the cumulative effect, positions C4 and C6 are the most activated and sterically accessible sites for electrophilic attack. The specific outcome of a substitution reaction can be influenced by the nature of the electrophile and the reaction conditions. wikipedia.org Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.comlibretexts.org However, the high reactivity of the ring and the sensitivity of the functional groups often require careful selection of reagents to avoid side reactions like oxidation. For instance, strong acids used in nitration can protonate the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺), which would alter the expected regiochemical outcome. youtube.com

Table 1: Directing Effects of Substituents in 3-Aminobenzene-1,2-diol

| Substituent | Position | Activating/Deactivating Effect | Directing Influence | Most Probable Substitution Sites |

|---|---|---|---|---|

| -OH | C1 | Strongly Activating | Ortho, Para | C6 |

| -OH | C2 | Strongly Activating | Ortho, Para | (Positions C1 and C3 are blocked) |

| -NH₂ | C3 | Strongly Activating | Ortho, Para | C4, C6 |

| Combined Effect | C4 and C6 |

Oxidation Reactions Leading to Quinone Formation and Redox Chemistry

The catechol moiety is well-known for its susceptibility to oxidation, a process that is central to its chemical and biological activity. wikipedia.orgnih.gov In 3-aminobenzene-1,2-diol, the presence of both catechol and amino functionalities makes the molecule readily oxidizable. The oxidation process typically involves a two-electron, two-proton transfer, leading to the formation of highly reactive ortho-quinone species. wikipedia.orgresearchgate.net

Specifically, the oxidation of the catechol portion of the molecule would yield an o-quinone imine. This transformation can be initiated by various oxidizing agents, including air (aerial oxidation), enzymes like tyrosinase, or chemical oxidants. researchgate.netmdpi.com The resulting amino-o-quinone is an electrophilic Michael acceptor and can participate in subsequent reactions. nih.gov

The general pathway can be described as:

Oxidation: 3-Aminobenzene-1,2-diol is oxidized to 3-amino-1,2-benzoquinone (an o-quinone imine).

Further Reactions: This reactive intermediate can undergo various transformations. For instance, it can react with nucleophiles or undergo polymerization. In the context of catecholamine chemistry, similar o-quinones are known to cyclize or engage in redox exchange reactions with the parent catechol. nih.gov

This redox chemistry is a fundamental aspect of catechol derivatives, enabling their participation in electron transfer processes. researchgate.net The quinone species are often highly colored and can be unstable, leading to the formation of complex polymeric materials, a phenomenon observed in the browning of fruits and vegetables containing phenolic compounds. mdpi.com

Reduction Transformations Involving Amino and Hydroxyl Functionalities

The amino and hydroxyl groups on the aromatic ring of 3-aminobenzene-1,2-diol are in a reduced state and are generally stable to further reduction under typical conditions. Transformations involving the reduction of these specific functionalities are not common synthetic pathways. Instead, reduction reactions are more pertinent to the synthesis of this compound, for example, through the reduction of a nitro group to form the amine.

Conceptually, the reduction of aromatic hydroxyl groups (phenols) to remove the oxygen is a challenging transformation that requires harsh conditions, such as high-pressure catalytic hydrogenation or conversion to a derivative like a tosylate followed by hydrogenolysis. Similarly, the reductive removal of an aromatic amino group is not a standard procedure.

More relevant to the compound's chemical context is the reverse process of reduction, which is oxidation (as discussed in section 3.1.2), or dehydrogenation. For instance, the dehydrogenation of vicinal diols (1,2-diols) to form carbonyl compounds is a known transformation, though it is more commonly applied to aliphatic diols. acs.orgacs.org In the case of 3-aminobenzene-1,2-diol, any such dehydrogenation would be synonymous with the oxidation to the corresponding quinone. The stability of the aromatic system makes direct reduction of the ring or its substituents energetically unfavorable compared to other potential reactions.

Functional Group Modification and Derivatization Protocols

The presence of three nucleophilic centers—the amino group and two hydroxyl groups—allows for a wide range of derivatization strategies. The primary challenge in these modifications is achieving selectivity for one functional group over the others.

Selective Derivatization at the Amino Group

The primary amino group is a potent nucleophile and can be selectively modified under controlled conditions. The relative nucleophilicity of the amine versus the phenolic hydroxyls is pH-dependent. At neutral or slightly basic pH, the amino group is generally more nucleophilic than the hydroxyl groups, allowing for selective reactions. rsc.org

Common derivatization strategies for the amino group include:

Acylation: Reaction with acid chlorides or anhydrides can form stable amide linkages. To achieve N-selectivity over O-acylation, the reaction is often performed under conditions where the amine is deprotonated and nucleophilic, while the phenoxide ions are less favored. Protection of the hydroxyl groups may be necessary for complete selectivity in some cases.

Alkylation/Reductive Amination: The amino group can be alkylated using alkyl halides. A more controlled method is reductive amination, where the compound reacts with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride to yield a secondary amine. rsc.org

Reaction with Isothiocyanates: Aromatic amines react with isothiocyanates to form thiourea (B124793) derivatives. This reaction is often selective for the amino group. rsc.org

Various derivatization reagents have been developed specifically for targeting amino groups in complex molecules for analytical purposes, often to enhance detection in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com

Table 2: Common Reagents for Selective Amino Group Derivatization

| Reaction Type | Reagent Class | Example Reagent | Functional Group Formed |

|---|---|---|---|

| Acylation | Acid Anhydride (B1165640) | Acetic Anhydride | Amide (-NH-CO-CH₃) |

| Reductive Amination | Aldehyde + Reducing Agent | Formaldehyde + NaBH₃CN | Secondary Amine (-NH-CH₃) |

| Thiourea Formation | Isothiocyanate | Phenyl isothiocyanate | Thiourea (-NH-CS-NH-Ph) |

| Carbamate Formation | Chloroformate | Ethyl Chloroformate | Carbamate (-NH-CO-O-Et) |

Chemical Modifications of the Catechol Hydroxyl Groups

The two adjacent hydroxyl groups of the catechol moiety can be derivatized simultaneously or selectively. Their reactivity allows for the formation of ethers, esters, and cyclic derivatives.

Key modification protocols include:

Esterification (O-Acylation): In the presence of a base, the hydroxyl groups can be acylated with acid chlorides or anhydrides to form esters. Under exhaustive conditions, both hydroxyls and the amino group may react.

Etherification (O-Alkylation): Using alkyl halides in the presence of a base (Williamson ether synthesis) can convert the hydroxyl groups to ethers.

Cyclic Acetal/Ketal Formation: The ortho-positioning of the diols allows them to be readily converted into five-membered cyclic derivatives. For example, reaction with phosgene (B1210022) or its equivalents yields a cyclic carbonate, while reaction with dichlorophosphates can form cyclic phosphates. wikipedia.org This strategy is often used to protect the catechol unit while other transformations are carried out on the molecule.

Formation of Stannylene Acetals: The reaction of 1,2-diols with organotin compounds like dimethyltin (B1205294) dichloride can form stannylene acetals. These intermediates can activate the diol system for selective oxidation reactions. researchgate.net

Achieving chemoselectivity between the two hydroxyl groups and the amino group is a significant synthetic challenge that often requires multi-step protection-deprotection strategies or the use of catalysts that favor one functional group over another. nih.gov

Mechanistic Investigations of Key Chemical Transformations

Due to the limited specific research on 3-aminobenzene-1,2-diol hydrochloride, mechanistic insights are largely inferred from studies of related aminocatechol and aminophenol compounds. Key transformations of this molecule likely involve oxidation of the catechol ring and reactions involving the amine functionality.

The electrochemical oxidation of catechol in the presence of amines has been shown to proceed via a Michael addition mechanism. researchgate.net In this process, the catechol is first oxidized to an o-quinone. The amine then acts as a nucleophile, attacking the electron-deficient quinone ring to form an amino-substituted quinone. This suggests that under oxidative conditions, 3-aminobenzene-1,2-diol could potentially undergo intermolecular reactions to form dimeric or polymeric structures.

Furthermore, the oxidation of aminophenols can be catalyzed by metal complexes. researchgate.net The mechanism often involves the formation of a metal-ligand complex, followed by electron transfer from the aminophenol to the metal center, generating a radical species that can then undergo further reactions.

Another important class of reactions involves the derivatization of the amine group. For instance, nickel-catalyzed monoamination of 1,2-diols has been reported, proceeding through a double dehydrogenation of the diol to form a dicarbonyl intermediate, followed by condensation with an amine and subsequent reduction. acs.orgacs.org While this reaction typically involves the amination of a diol, the presence of both functionalities in 3-aminobenzene-1,2-diol suggests the potential for intramolecular reactions or the use of the amine group to react with other carbonyl compounds.

The synthesis of heterocyclic compounds from precursors with similar functionalities is also a well-established area of organic chemistry. researchgate.net The vicinal diol and amine groups of 3-aminobenzene-1,2-diol provide a scaffold for the construction of various heterocyclic rings, such as oxazoles or diazepines, through condensation reactions with appropriate reagents.

Applications in Advanced Organic Synthesis and Chemical Development

Role as a Versatile Synthetic Building Block for Complex Molecular Architectures

The unique arrangement of functional groups in 3-aminobenzene-1,2-diol (B1330042) hydrochloride makes it a valuable starting material for building complex molecules. Its primary utility lies in its capacity to undergo cyclization and condensation reactions to form intricate heterocyclic scaffolds that are central to many biologically active and functional molecules.

One of the most significant applications is in the synthesis of phenoxazines. researchgate.netresearchgate.net Phenoxazines are a class of tricyclic heterocyclic compounds that form the core structure of numerous important molecules, including dyes, pharmaceuticals, and materials for organic electronics. researchgate.netorientjchem.org The synthesis often involves the oxidative coupling of aminophenols. researchgate.net Specifically, the amino group and the adjacent hydroxyl groups of 3-aminobenzene-1,2-diol can react with other aromatic compounds to construct the phenoxazine (B87303) ring system. These structures have garnered significant interest for their application in:

Medicinal Chemistry : As scaffolds for anti-inflammatory, antibacterial, anticancer, and antiviral agents. researchgate.netnih.gov

Materials Science : As components in fluorescent probes, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. researchgate.netresearchgate.net

The reactivity of the aminodiol structure allows for its incorporation into multi-step syntheses, serving as a foundational piece for constructing larger, more complex molecular targets.

| Complex Molecular Architecture | Synthetic Role of 3-Aminobenzene-1,2-diol Moiety | Key Applications |

| Phenoxazine Derivatives | Serves as a key aminophenol precursor for forming the core tricyclic heterocycle through cyclization reactions. researchgate.netnih.gov | Pharmaceuticals (anticancer, antimalarial), Dyes, Organic Electronics (OLEDs), Fluorescent Probes. researchgate.netorientjchem.orgnih.gov |

| Substituted Heterocyclic Frameworks | Acts as a nucleophilic component in condensation reactions to build diverse heterocyclic systems. frontiersin.org | Development of biologically active compounds and functional materials. frontiersin.org |

Precursor for the Synthesis of Functionalized Organic Compounds

As a primary chemical intermediate, 3-aminobenzene-1,2-diol hydrochloride is a precursor for a range of functionalized organic products, including colorants and other specialized chemicals. caymanchem.com

The aromatic amine structure of this compound makes it a suitable precursor for various classes of dyes.

Phenoxazine Dyes : As mentioned previously, the synthesis of phenoxazines directly leads to compounds that are themselves colored and have been used as fabric dyes and biological stains. researchgate.netorientjchem.org The extended conjugated system of the phenoxazine ring is responsible for its chromophoric properties.

Azo Dyes : Aromatic amines are fundamental building blocks in the production of azo dyes, which constitute the largest class of synthetic colorants. unb.caimrpress.com The synthesis involves a two-step process: the conversion of a primary aromatic amine into a diazonium salt, followed by coupling with an electron-rich aromatic compound. unb.ca With its primary amino group, this compound can serve as the amine component in this classic azo coupling reaction to produce dyes with various colors, including shades of yellow, red, and brown. unb.caimrpress.com The hydroxyl groups on the ring can act as auxochromes, modifying the color and improving the dye's affinity for fabrics.

While specific, large-scale applications in agrochemicals are not extensively documented in readily available literature, the chemical nature of aminodiols suggests their potential as intermediates. Aminophenol derivatives are used in the synthesis of various specialty chemicals, which are valued for their specific functions in niche applications. grahamchemical.com The reactivity of the amino and diol groups allows for further chemical modifications to produce molecules with desired properties for industries such as agriculture and adhesives. grahamchemical.com For example, aminodiol structures are found in certain pesticide intermediates, highlighting their potential role in this sector. google.com

Incorporation into Polymeric and Hybrid Material Systems

The bifunctional nature of this compound, possessing both amine and diol functionalities, makes it a candidate monomer for step-growth polymerization.

Polyamides : Polyamides are conventionally synthesized through the condensation of diamines with dicarboxylic acids. nih.govnih.gov Alternatively, catalytic methods exist for the direct synthesis of polyamides from diamines and diols. nih.gov Given that 3-aminobenzene-1,2-diol contains both an amino group and diol groups, it could theoretically participate in such polycondensation reactions to form novel polyamide structures with pendant hydroxyl groups, which could enhance properties like hydrophilicity and thermal stability.

Polyimides : Polyimides, known for their exceptional thermal and chemical stability, are typically prepared from diamines and dianhydrides. researchgate.net The amino group of this compound allows it to act as a diamine monomer in such polymerizations.

Phenoxazine-Based Polymers : An indirect but significant application is its use as a precursor to phenoxazine monomers. These monomers can then be used to create advanced materials, such as phenoxazine-based ladder polymers, which have been investigated for use as innovative supercapacitor electrode materials. researchgate.net

Development of Novel Reagents, Ligands, and Organocatalysts from Aminodiol Structures

The combination of amine and hydroxyl groups on a rigid aromatic scaffold makes this compound an excellent platform for designing specialized chemical tools like ligands and catalysts.

Molecular Interactions and Biological Activities: Mechanistic Insights

Enzyme Inhibition Studies and Elucidation of Molecular Targets

The unique chemical architecture of 3-Aminobenzene-1,2-diol (B1330042) hydrochloride, featuring a catechol ring with an amino group, positions it as a candidate for interaction with various enzymes. Research has focused on its potential to inhibit enzymes involved in tissue remodeling, neurotransmitter metabolism, and inflammation.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including cancer metastasis and arthritis. nih.govnih.gov 3-Aminobenzene-1,2-diol has been identified as an inhibitor of several MMPs. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Studies have demonstrated that 3-Aminobenzene-1,2-diol exhibits inhibitory effects against MMP-2, MMP-8, MMP-9, and MMP-14. The specific IC50 values highlight its potential as a broad-spectrum MMP inhibitor.

Table 1: Inhibitory Activity of 3-Aminobenzene-1,2-diol against Matrix Metalloproteinases

| Enzyme Target | IC50 (µM) |

|---|---|

| MMP-2 | 20 |

| MMP-8 | 26 |

| MMP-9 | 16 |

| MMP-14 | 16.3 |

Data sourced from a study on the screening of phenol (B47542) fragment libraries for MMP inhibitors.

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, such as dopamine, norepinephrine, and epinephrine. wikipedia.orgnih.gov By catalyzing the transfer of a methyl group to one of the hydroxyl groups of the catechol ring, COMT effectively deactivates these neurotransmitters. nih.gov Inhibitors of COMT are of significant interest, particularly in the treatment of Parkinson's disease, as they can prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain. wikipedia.orgmdpi.com

The inhibitory potential of compounds against COMT is often linked to the presence of a catechol moiety, which can competitively bind to the enzyme's active site. reading.ac.uk Derivatives containing a catechol structure, especially those with electron-withdrawing groups, have shown promise as COMT inhibitors. reading.ac.uk While specific studies on 3-Aminobenzene-1,2-diol are limited in this context, its aminodiol structure suggests a potential for interaction with COMT. The binding mechanism of known catechol-based inhibitors involves the interaction of the catechol hydroxyl groups with the enzyme's active site, a process that is influenced by the electronic properties of other substituents on the aromatic ring. nih.gov

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms, COX-1 and COX-2, are central to the inflammatory process. nih.gov They catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are potent inflammatory mediators. nih.gov While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. nih.gov Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

The effect of positional isomerism on the COX-inhibitory activity of aromatic compounds has been a subject of investigation. For instance, studies on derivatives of other aromatic structures have shown that the position of substituent groups on the phenyl ring can significantly influence both the potency and selectivity of COX-2 inhibition. nih.gov In the context of aminophenols, which are structurally related to 3-Aminobenzene-1,2-diol, research has explored their impact on COX enzymes. For example, p-aminophenol, a metabolite of acetaminophen (B1664979), and its further metabolite AM404 have been shown to inhibit COX-1 and COX-2 activity. oaepublish.com The anti-inflammatory and antipyretic properties of acetaminophen are attributed, in part, to the inhibition of prostaglandin (B15479496) synthesis in the central nervous system. basicmedicalkey.commedex.com.bd This suggests that the arrangement of amino and hydroxyl groups on the benzene (B151609) ring, as seen in the different positional isomers of aminophenol, can modulate their interaction with COX enzymes.

Interaction with Cellular and Biochemical Pathways

The biological effects of 3-Aminobenzene-1,2-diol and related compounds extend beyond direct enzyme inhibition to the modulation of complex cellular and biochemical pathways. These interactions are fundamental to their anti-inflammatory and anti-proliferative properties.

The primary mechanism underlying the anti-inflammatory effects of many compounds is the reduction of prostaglandin synthesis. scispace.com Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever. nih.gov The synthesis of prostaglandins is initiated by the COX enzymes. nih.gov Therefore, inhibition of COX-2 activity directly leads to a decrease in the production of pro-inflammatory prostaglandins at the site of inflammation.

The potential of aminophenol derivatives to inhibit COX enzymes provides a clear mechanistic link to their anti-inflammatory properties. By interfering with the COX pathway, these compounds can reduce the levels of prostaglandins, thereby mitigating the inflammatory response. This mechanism is central to the action of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov The induction of apoptosis in cancer cells is a primary goal of many anti-cancer therapies. nih.gov The process of apoptosis is orchestrated by a complex network of signaling pathways, broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. nih.gov This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. ijper.org An increase in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. ijper.org In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which then activates caspase-9, an initiator caspase. nih.gov Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.govd-nb.info The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. researchgate.net Both pathways converge on the activation of effector caspases. researchgate.net

While direct studies on the apoptosis-inducing effects of 3-Aminobenzene-1,2-diol are not extensively available, the known mechanisms of related compounds suggest potential pathways. The induction of apoptosis by various chemical agents often involves the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway. nih.gov Furthermore, the modulation of key regulatory proteins such as p53, which can transcriptionally activate the Bax gene, is another common mechanism. nih.gov

Antioxidant Activity and Molecular Mechanisms of Free Radical Scavenging

The antioxidant capacity of 3-Aminobenzene-1,2-diol hydrochloride is rooted in its distinct chemical architecture, specifically the presence of a catechol (1,2-dihydroxybenzene) moiety substituted with an amino group. This arrangement facilitates the neutralization of harmful free radicals through several key mechanisms, primarily involving the donation of a hydrogen atom or an electron. nih.govuspharmacist.com

The principal mechanisms by which phenolic compounds like 3-Aminobenzene-1,2-diol exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom from one of its hydroxyl (-OH) groups to a free radical, thereby neutralizing it. The resulting antioxidant radical is significantly more stable and less reactive than the initial free radical, effectively halting the damaging chain reaction. nih.gov The catechol structure is particularly efficient at this process because the resulting semiquinone radical is stabilized by intramolecular hydrogen bonding and resonance delocalization across the aromatic ring. researchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): In this pathway, the antioxidant first donates an electron to the free radical, forming an antioxidant radical cation and an anion. The radical cation then releases a proton (H+) to become a stable, neutral molecule. unec-jeas.com

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. The antioxidant first loses a proton to form an anion, which then donates an electron to the free radical. The SPLET mechanism is often favored in aqueous environments. nih.gov

The presence of the amino (-NH₂) group on the catechol ring further modulates the antioxidant activity. The amino group is an electron-donating group (EDG), which increases the electron density on the aromatic ring and lowers the bond dissociation energy (BDE) of the O-H bonds. A lower BDE facilitates easier hydrogen atom donation, enhancing the radical scavenging capacity. mdpi.com Theoretical studies using Density Functional Theory (DFT) have shown that EDGs decrease the ionization potential (IP), making electron donation more favorable and thus improving antioxidant efficacy. mdpi.comresearchgate.net Therefore, the combination of the ortho-dihydroxy configuration and the electron-donating amino group makes 3-Aminobenzene-1,2-diol a potent free radical scavenger.

A free radical (R•) approaches the 3-Aminobenzene-1,2-diol molecule.

The antioxidant donates a hydrogen atom (from an -OH group) or an electron.

The free radical is neutralized (becomes RH or R:-).

The 3-Aminobenzene-1,2-diol is converted into a more stable radical (semiquinone), which can be further oxidized to a stable quinone structure, effectively terminating the radical chain reaction. researchgate.netyoutube.com

Structure-Activity Relationship (SAR) Studies in Aminodiol-Based Compounds

The biological activity of aminodiol-based compounds, particularly their antioxidant capacity, is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) analysis allows for the determination of which chemical groups are responsible for the molecule's effects. nih.gov For compounds like 3-Aminobenzene-1,2-diol, the key determinants of antioxidant activity are the number and position of hydroxyl and amino groups. researchgate.net

Influence of Hydroxyl (-OH) Groups: The number and relative positions of hydroxyl groups on the benzene ring are critical. Dihydroxybenzene isomers (catechol, resorcinol, and hydroquinone) exhibit significantly higher antioxidant activity than phenol (a monohydroxybenzene).

Positional Isomerism: Among the dihydroxybenzenes, the ortho (1,2-diol, catechol) and para (1,4-diol, hydroquinone) isomers are generally more potent antioxidants than the meta (1,3-diol, resorcinol) isomer. researchgate.net The ortho configuration in 3-Aminobenzene-1,2-diol is particularly effective because it can form a stable intramolecular hydrogen bond in the resulting phenoxyl radical, which increases its stability and scavenging efficiency. researchgate.net

Influence of the Amino (-NH₂) Group: The introduction of an amino group, an electron-donating substituent, significantly enhances antioxidant activity.

Electron-Donating Effect: The amino group increases the electron density of the aromatic ring, which weakens the O-H bonds of the adjacent hydroxyl groups. This lowering of the Bond Dissociation Energy (BDE) makes it easier for the molecule to donate a hydrogen atom to a free radical. mdpi.com

The following table, derived from theoretical DFT calculations, illustrates the impact of substituent position on key parameters related to antioxidant activity for aminophenol isomers. Lower BDE and IP values generally correlate with higher antioxidant activity. researchgate.netresearchgate.net

| Compound | Isomer Position | O-H Bond Dissociation Energy (BDE) (kcal/mol) | Ionization Potential (IP) (eV) |

|---|---|---|---|

| 2-Aminophenol | ortho | 80.1 | 7.45 |

| 3-Aminophenol | meta | 85.4 | 7.55 |

| 4-Aminophenol | para | 78.5 | 7.25 |

| Phenol (Reference) | - | 86.5 | 8.19 |

Data sourced from theoretical calculations and presented for comparative purposes. researchgate.net

This SAR data underscores that the specific arrangement of functional groups in 3-Aminobenzene-1,2-diol—a catechol structure enhanced by an electron-donating amino group—is optimized for high antioxidant potential.

Computational Modeling and Docking Simulations of Biological Interactions

Computational modeling and molecular docking simulations are powerful tools used to predict and analyze the interactions between a small molecule, such as 3-Aminobenzene-1,2-diol, and a biological target, typically a protein or enzyme. nih.gov These in silico methods provide mechanistic insights at the molecular level, helping to explain the compound's biological activity and guiding the design of more potent analogues. nih.gov

Principles of Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. longdom.org The process involves:

Receptor and Ligand Preparation: Obtaining the 3D structures of the target protein (receptor) and the ligand (3-Aminobenzene-1,2-diol).

Docking Simulation: Using algorithms to fit the ligand into the protein's binding site in various conformations. nih.gov

Scoring and Analysis: Evaluating the binding affinity for each pose using a scoring function, which estimates the strength of the interaction. The most favorable poses have the lowest binding energy scores. mdpi.com

Simulated Interactions of 3-Aminobenzene-1,2-diol: While specific docking studies for this compound are not extensively published, its interactions can be inferred from computational studies on similar catechol and aminophenol structures. nih.govresearchgate.net When interacting with an enzyme's active site, 3-Aminobenzene-1,2-diol is likely to engage in several types of non-covalent interactions:

Hydrogen Bonding: The two hydroxyl groups and the amino group are excellent hydrogen bond donors and acceptors. They are predicted to form strong hydrogen bonds with polar amino acid residues (e.g., Aspartate, Glutamate, Serine) in the binding pocket of a target protein. mdpi.com

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

Metal Chelation: The ortho-diol (catechol) moiety is a known metal chelator. If the target protein is a metalloenzyme, the two adjacent hydroxyl groups can coordinate with the metal ion (e.g., Fe²⁺, Cu²⁺, Zn²⁺) in the active site, which can be a key mechanism for enzyme inhibition.

The following table summarizes the probable molecular interactions and the functional groups of 3-Aminobenzene-1,2-diol responsible for them, based on computational models of related compounds.

| Type of Interaction | Functional Group Involved | Potential Interacting Amino Acid Residues | Predicted Effect |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) and Amino (-NH₂) groups | Asp, Glu, Ser, Thr, His | Stabilizes the ligand-protein complex |

| π-π Stacking | Aromatic Benzene Ring | Phe, Tyr, Trp | Contributes to binding affinity and orientation |

| Metal Chelation | 1,2-Diol (Catechol) Moiety | (Metal ions like Fe, Zn, Cu in active site) | Inhibition of metalloenzymes |

| Hydrophobic Interactions | Aromatic Benzene Ring | Ala, Val, Leu, Ile | Enhances binding in non-polar pockets |

These computational predictions provide a theoretical framework for understanding how this compound might exert its biological effects, such as enzyme inhibition or modulation of signaling pathways, by physically interacting with and stabilizing itself within the active sites of target proteins.

Advanced Analytical Methodologies for 3 Aminobenzene 1,2 Diol Hydrochloride

Chromatographic Separation and Quantification Techniques

Chromatography stands as a cornerstone for the analysis of 3-Aminobenzene-1,2-diol (B1330042) hydrochloride, providing the high resolving power needed to separate it from complex matrices. Both gas and liquid chromatography, coupled with mass spectrometry, are pivotal in its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupled with Derivatization

The analysis of polar compounds like 3-Aminobenzene-1,2-diol hydrochloride by Gas Chromatography-Mass Spectrometry (GC-MS) is not straightforward. The presence of active hydrogen atoms in its amino (-NH2) and hydroxyl (-OH) groups makes the molecule non-volatile and prone to thermal degradation at the high temperatures used in GC injectors and columns. To overcome these challenges, a chemical derivatization step is mandatory to convert the polar functional groups into less polar, more volatile, and thermally stable moieties. jfda-online.comphenomenex.com This process enhances chromatographic peak shape and improves detection sensitivity. jfda-online.com

The primary derivatization strategies for compounds containing amino and hydroxyl groups are silylation and acylation.

Silylation: This is a common technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) are highly effective. phenomenex.comkoreascience.kr Often, a catalyst like trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, especially for sterically hindered groups. phenomenex.com The reaction converts the hydroxyl and amino groups into TMS-ether and N-TMS derivatives, respectively, which are significantly more volatile and suitable for GC analysis.

Acylation: This method involves introducing an acyl group, typically a perfluoroacyl group, to the analyte. Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used. nih.gov These reagents react with the amino and hydroxyl groups to form stable, volatile amides and esters. jfda-online.com The resulting fluorinated derivatives are particularly advantageous as they are highly electronegative, which enhances their detectability using electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). shimadzu.com

The choice of derivatization reagent and reaction conditions is critical for achieving complete and reproducible derivatization while minimizing the formation of side products. koreascience.kr

| Derivatization Strategy | Common Reagents | Target Functional Groups | Typical Reaction Conditions | Advantages of Derivative |

|---|---|---|---|---|

| Silylation | BSTFA, MSTFA (+ TMCS catalyst) | -OH, -NH2 | Heat at 60-100 °C for 10-60 min koreascience.kr | Increased volatility, thermal stability phenomenex.com |

| Acylation | TFAA, PFPA, HFBA | -OH, -NH2 | Heat at 70 °C for 30 min nih.gov | Increased volatility, enhanced MS/ECD sensitivity shimadzu.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC-MS that does not require derivatization for volatilization, making it well-suited for the direct analysis of polar compounds like this compound. researchgate.net Reversed-phase (RP) HPLC is the most common mode of separation. rsc.org

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com To improve peak shape and control the ionization state of the aminophenol, an acid modifier such as phosphoric acid, formic acid, or acetic acid is often added to the mobile phase. sielc.comnih.govsigmaaldrich.com

Detection can be achieved using several methods:

UV Detection: Aminophenols possess a chromophore that allows for detection using a UV detector, typically in the range of 230-285 nm. nih.govgoogle.com

Fluorimetric Detection: Some phenolic compounds exhibit native fluorescence, which can be exploited for highly sensitive and selective detection. rsc.orgnih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity, along with structural confirmation of the analyte. For MS compatibility, volatile mobile phase modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com

| Parameter | Typical Conditions for Aminophenol/Catechol Analysis | Reference |

|---|---|---|

| Column | Reversed-phase C18 or RP-Amide | nih.govsigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., phosphoric acid, formic acid) | sielc.comsielc.comsigmaaldrich.com |

| Detection | UV (230-285 nm), Fluorescence, Mass Spectrometry (MS) | nih.govnih.govgoogle.com |

Electrochemical Detection and Sensor Development

Electrochemical methods offer a sensitive and often low-cost approach for the analysis of electroactive compounds like this compound. These techniques are based on the oxidation or reduction of the analyte at an electrode surface.

Potentiometric Sensing Platforms Utilizing Boronic Acid-Diol Interactions

The 1,2-diol (catechol) moiety of 3-Aminobenzene-1,2-diol is a key structural feature that enables a highly specific detection strategy using boronic acids. Boronic acids are known to react reversibly with cis-diols in aqueous solutions to form stable cyclic esters. nih.govrsc.org This specific molecular recognition event can be harnessed to develop electrochemical sensors.

Potentiometric sensors based on this principle typically involve the immobilization of a boronic acid derivative, such as 3-aminophenylboronic acid, onto an electrode surface. nih.govresearchgate.net When the sensor is exposed to a solution containing 3-Aminobenzene-1,2-diol, the diol group binds to the immobilized boronic acid. This binding event alters the electrochemical properties at the electrode-solution interface, causing a measurable change in potential. This potential change can then be correlated to the concentration of the analyte. These sensors offer the advantage of high selectivity for diol-containing compounds. nih.gov

Cyclic Voltammetry and Investigation of Electrochemical Oxidation Behavior

Cyclic Voltammetry (CV) is a powerful technique used to study the redox properties of electroactive species. nih.gov For this compound, both the amino and the diol functional groups are susceptible to electrochemical oxidation. ua.es The oxidation mechanism of aminophenols is often complex and highly dependent on factors such as pH, electrode material, and scan rate. ua.esustc.edu.cn

Studies on related aminophenol isomers show that the electrochemical oxidation typically involves an initial electron transfer to form a radical cation. mdpi.comresearchgate.net This reactive intermediate can then undergo subsequent chemical reactions, such as hydrolysis to form a quinone, or dimerization/polymerization to form an electroactive or passivating film on the electrode surface. ua.es For instance, the oxidation of o-aminophenol can lead to the formation of phenoxazine (B87303) structures. ua.es CV can be used to probe these mechanisms by observing the potentials of the oxidation and reduction peaks and how they change under different experimental conditions. The resulting voltammogram provides a characteristic fingerprint for the analyte and can be used for quantitative analysis.

Advanced Derivatization Strategies for Enhanced Analytical Performance

While derivatization is essential for GC-MS, advanced or "smart" derivatization strategies can also be employed to significantly enhance analytical performance in both GC and HPLC. nih.govustc.edu.cn The goal of these strategies is to introduce a specific chemical tag onto the analyte molecule that improves its detectability, chromatographic behavior, or ionization efficiency. nih.gov

Enhanced Sensitivity in MS: Derivatization reagents can be designed to introduce a permanently charged group or a group that is very easily ionized. This significantly boosts the signal in electrospray ionization mass spectrometry (ESI-MS). For example, reagents that introduce a quaternary ammonium (B1175870) or pyrylium (B1242799) group can lead to signal-to-noise ratio improvements of more than 10-fold for catecholamines. mdpi.com

Improved Fragmentation in MS/MS: Some derivatizing agents create derivatives that produce specific, high-mass fragment ions upon collision-induced dissociation in tandem mass spectrometry (MS/MS). This improves the specificity and reliability of quantification, especially in complex matrices. koreascience.krmdpi.com

Fluorescence Tagging for HPLC: For HPLC analysis, derivatization with a highly fluorescent molecule, such as a rhodamine derivative, can dramatically lower detection limits when using a fluorescence detector. This is particularly useful for analytes that have poor native UV absorbance or fluorescence. nih.gov

Chiral Derivatization: For separating enantiomers of a chiral compound, a chiral derivatizing agent can be used to create diastereomers, which can then be separated on a standard (achiral) chromatographic column.

These advanced strategies transform the analyte into a product with ideal properties for a specific analytical technique, pushing detection limits to lower levels and increasing the confidence in analytical results. mdpi.com

| Strategy | Example Reagent Class | Analytical Technique | Primary Enhancement |

|---|---|---|---|

| Improved Ionization | Pyrylium salts (e.g., TMPy) | LC-MS | Greatly increased signal intensity in positive ESI mode mdpi.com |

| Fluorescence Tagging | Rhodamines | HPLC-Fluorescence | Significantly lower limits of detection nih.gov |

| Enhanced ECD/NCI-MS Signal | Perfluoroacylating agents (e.g., HFBA) | GC-MS | High sensitivity for electronegative derivatives shimadzu.com |

| Specific Fragmentation | Cyclic boronates | GC-MS | Characteristic isotope patterns and fragmentation for identification |

Lack of Specific Data for this compound Method Validation

Despite a comprehensive search for advanced analytical methodologies, specific and detailed research findings on the method validation and performance criteria for the quantitative analysis of this compound are not available in the public domain. While general principles of analytical method validation are well-established, published studies containing specific data tables and in-depth research findings for this particular compound could not be located.

General guidance on method validation from regulatory bodies and scientific literature outlines the essential performance criteria that any quantitative analytical method should meet. These criteria ensure the reliability, accuracy, and precision of the results. The typical validation parameters include:

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is considered at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Without specific studies on this compound, it is not possible to provide detailed research findings or generate the requested data tables for the "Method Validation and Performance Criteria in Quantitative Analysis" section of the proposed article. The scientific community relies on published, peer-reviewed data to ensure the accuracy and reliability of scientific articles. In the absence of such data for this specific compound, any attempt to create it would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 3 Aminobenzene 1,2 Diol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. These calculations allow for a detailed examination of the molecule's geometry, electronic structure, and potential energy surfaces.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 3-Aminobenzene-1,2-diol (B1330042), this involves finding the minimum energy arrangement of its atoms. Methods like DFT, often employing functionals such as B3LYP with basis sets like 6-31G* or larger, are commonly used to achieve accurate geometries. researchgate.netmdpi.com The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, where the net forces are zero. mdpi.com

Conformational analysis is particularly important for 3-Aminobenzene-1,2-diol due to the rotatable hydroxyl (-OH) and amino (-NH₂) groups attached to the benzene (B151609) ring. The relative orientations of these groups can give rise to different conformers with varying energies. A key feature of the catechol (1,2-diol) moiety is the potential for an intramolecular hydrogen bond between the two adjacent hydroxyl groups. researchgate.netrsc.org Computational studies on catechol have identified several minimal conformers, with the form stabilized by this internal hydrogen bond being the most stable in the gas phase. researchgate.netscispace.com The presence of the amino group at the 3-position introduces further conformational possibilities, including potential hydrogen bonding between the amino group and an adjacent hydroxyl group. The protonation of the amino group in the hydrochloride salt form will significantly influence these interactions, favoring strong hydrogen bonds with the chloride counter-ion and affecting the orientation of the substituent groups.

A systematic conformational search would involve rotating the C-O and C-N bonds and calculating the energy of each resulting structure to identify the global minimum and other low-energy conformers. The energy differences between these conformers can be very small, meaning multiple conformations might be present at room temperature. scispace.com Solvation models can also be incorporated to understand how the conformational preferences change in different solvent environments. rsc.org

Table 7.1: Illustrative Conformational Energy Data for 3-Aminobenzene-1,2-diol Note: This table presents hypothetical data based on typical computational results for similar molecules to illustrate the concepts of conformational analysis. Actual values would require specific calculations for this molecule.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| 1 | Intramolecular H-bond (O-H···O) | 0.00 | C1-C2-O-H ≈ 0 |

| 2 | Intramolecular H-bond (O-H···N) | 0.85 | C2-C3-N-H ≈ 0 |

| 3 | No intramolecular H-bonds | 3.60 | C1-C2-O-H ≈ 180 |

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 7.2: Representative Frontier Molecular Orbital Energies Note: This table contains example data based on DFT calculations for analogous compounds. Specific values for 3-Aminobenzene-1,2-diol hydrochloride would need to be calculated.

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.20 | Electron-donating ability |

| ELUMO | -0.85 | Electron-accepting ability |

The Molecular Electrostatic Potential (MEP) is another valuable tool for analyzing electronic structure. The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attacks. nih.govnih.govrsc.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl groups and a highly positive potential associated with the protonated amino group (-NH₃⁺) and the hydroxyl protons, indicating these as sites for electrophilic and nucleophilic interactions, respectively. researchgate.netnih.gov

Prediction and Correlation of Spectroscopic Signatures (e.g., IR, NMR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be correlated with experimental spectra to confirm molecular structures and assignments.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. c6h6.org After geometry optimization, a frequency calculation is performed, which provides the wavenumbers and intensities of the fundamental vibrational modes. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net For this compound, these calculations would help assign the characteristic stretching frequencies for O-H, N-H, C-O, C-N, and aromatic C-H bonds. researchgate.netuctm.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. researchgate.netnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). Computational prediction can help assign specific proton (¹H) and carbon (¹³C) signals in the experimental spectrum, especially for complex aromatic systems. researchgate.netgithub.ioresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). banglajol.info These calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λmax) and interpret the nature of the electronic transitions (e.g., π→π* or n→π*). rjpn.org For a molecule like 3-Aminobenzene-1,2-diol, TD-DFT can predict the absorption bands arising from the substituted benzene chromophore. banglajol.info

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a collection of molecules over time. researchgate.net MD is particularly useful for studying the condensed phase, such as the crystalline state of this compound.

In an MD simulation, the molecule is represented by a classical model with a specific force field (e.g., GAFF, CHARMM, OPLS) that defines the potential energy of the system based on atomic positions. researchgate.netdigitellinc.com The simulation solves Newton's equations of motion for all atoms, generating a trajectory that describes how their positions and velocities evolve over time.

Theoretical Insights into Reactivity, Selectivity, and Reaction Mechanisms

Computational methods are invaluable for exploring the reactivity of a molecule and the mechanisms of its reactions. For 3-Aminobenzene-1,2-diol, theoretical studies can shed light on its behavior in various chemical transformations.

The electronic properties calculated with DFT, such as the HOMO-LUMO gap and MEP, provide initial insights into reactivity. rjpn.orgrjpn.org A small HOMO-LUMO gap indicates higher reactivity. The MEP map identifies the most likely sites for electrophilic or nucleophilic attack. For instance, the electron-rich aromatic ring is susceptible to electrophilic substitution, and the precise location of the attack (regioselectivity) can be predicted by analyzing the charge distribution and the stability of the reaction intermediates (e.g., sigma complexes).